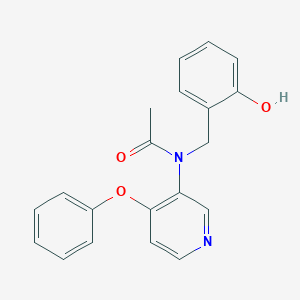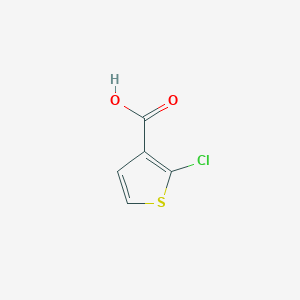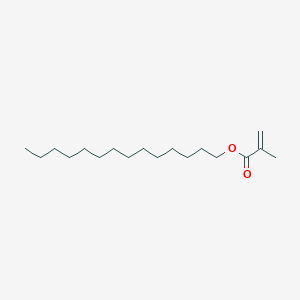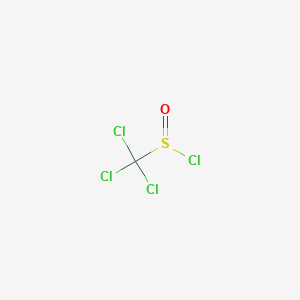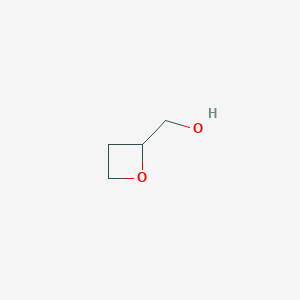
5-溴烟酸
描述
5-Bromonicotinic acid (5-BNA) is an organic compound with the chemical formula C6H4BrNO2. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. 5-BNA is a structural analog of nicotinic acid (vitamin B3) and is used in the synthesis of various pharmaceuticals, including antihistamines, antibiotics, and anti-inflammatory drugs. It is also used as a reagent in the synthesis of other organic compounds.
科学研究应用
配位化学与材料科学
5-溴烟酸用于合成具有多种功能的配位化合物,与镧系离子(如 Dy、Tb、Yb 和 Nd)配位 . 这些化合物表现出不同的结构和维度,导致有趣的磁性和发光特性。 由于它们在癌细胞和非癌细胞中均无细胞毒性,因此它们是具有生物医学应用潜力的发光材料候选者 .
有机合成
在有机化学中,5-溴烟酸用作合成更复杂分子的前体。 它已被用于合成 3-胍基甲基-5-碘吡啶,展示了其在创建各种有机化合物方面的多功能性 .
分析化学
该化合物也是药物分析中使用的分析标准。 其定义明确的结构和特性使其适合用作色谱法和光谱法中的参考物质,以确保对其他物质的准确测量 .
癌症研究
从 5-溴烟酸衍生的配位化合物的抗癌特性引起了人们极大的兴趣。 研究表明,鉴于这些化合物在细胞系中没有细胞毒性,可以进一步研究它们在癌症治疗中的潜在用途 .
发光研究
基于 5-溴烟酸的材料的发光特性使其适合发光领域的研究。 它们可用于探索检测和测量生物和化学过程的新方法 .
作用机制
Target of Action
It’s known that this compound is used as a starting material to synthesize other compounds, such as 3-guanidinomethyl-5-iodopyridine , and to prepare multifunctional coordination compounds with different lanthanide (III) ions (Dy, Tb, Yb, and Nd) .
Mode of Action
It’s known that it can interact with various biological materials and organic compounds for life science-related research .
Biochemical Pathways
It’s known that it can be used as a biochemical reagent in life science-related research .
Result of Action
It’s known that it can be used to prepare multifunctional coordination compounds with different lanthanide (iii) ions (dy, tb, yb, and nd), which show interesting magnetic and luminescence properties, as well as a complete absence of cytotoxicity both in cancer and non-cancer caco-2 cells .
Action Environment
It’s known that it should be stored in a dry, cool, and well-ventilated place .
安全和危害
5-Bromonicotinic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation. It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .
未来方向
5-Bromonicotinic acid has been used in the synthesis of novel multifunctional coordination compounds based on lanthanide ions (Dy, Tb, Yb, and Nd). These materials possess different structures and dimensionalities and show interesting magnetic and luminescence properties, as well as a complete absence of cytotoxicity both in cancer and non-cancer Caco-2 cells . This makes these new compounds excellent candidates to be further investigated in the field of luminescence materials with biomedical applications .
属性
IUPAC Name |
5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUCPGDKPXSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Record name | 5-bromonicotinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174944 | |
| Record name | 5-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20826-04-4 | |
| Record name | 5-Bromonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020826044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20826-04-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Bromonicotinic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDB972TSH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 5-bromonicotinic acid is C6H4BrNO2, and its molecular weight is 202.02 g/mol. [, ]
A: Researchers have used a variety of spectroscopic techniques to characterize 5-bromonicotinic acid, including IR, 1H NMR, 13C NMR, and 119Sn NMR spectroscopy. [, , ] Mass spectrometry and UV spectroscopy have also been employed to confirm structure and purity. []
A: 5-Bromonicotinic acid can exist in various crystalline forms. For example, a study identified a unique head-to-head acid-acid hydrogen bond motif generating centrosymmetric dimers in one of its crystal structures. These dimers are further connected into antiparallel ribbons by C–H⋯O and C–H⋯N hydrogen bonds. []
A: Studies have shown that the solvent used in the synthesis of Cd(II) coordination frameworks with 5-bromonicotinic acid plays a crucial role in directing the final structure. Different solvent mixtures can lead to the formation of distinct 1D, 2D, or 3D structures, including supramolecular isomers and pseudo-polymorphs. []
A: BF3.Et2O acts as a catalyst in the Michaelis-Arbuzov reaction, facilitating the formation of benzyl/arylphosphonates from 5-bromonicotinic acid and various trialkyl phosphites. []
A: Studies on radioiodinated nicotine analogs derived from 5-bromonicotinic acid demonstrate the impact of substituent modifications on biodistribution. Specifically, altering the amine substituent at the 3-position of the pyridine ring influences brain and adrenal gland uptake in rats. []
A: Researchers observed that using LTMP vs. LDA for lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine resulted in unusual C-2 and C-4 regioselectivity. This selectivity is significant for accessing different substitution patterns on the nicotinic acid core, enabling exploration of diverse chemical space for SAR studies. []
A: While the provided research does not explicitly mention strategies for 5-bromonicotinic acid, formulation approaches like forming salts or complexes with improved solubility profiles are common strategies in medicinal chemistry to enhance drug-like properties. []
A: Several analytical techniques have been employed, including HPLC for separation and determination of 5-bromonicotinic acid and its ethyl ester. [] Researchers have also utilized single-crystal and powder X-ray diffraction for structural characterization of 5-bromonicotinic acid and its complexes. [, ]
A: Yes, several studies highlight biological activities associated with 5-bromonicotinic acid derivatives. Notably, quaternary ammonium salts of 5-bromonicotinic acid exhibited promising cytotoxicity against Artemia salina. Additionally, certain derivatives showed antibacterial activity against both Gram-positive and Gram-negative bacteria. []
ANone: Although specific toxicological data is limited within the provided research, it's crucial to acknowledge that 5-bromonicotinic acid serves as a precursor for various derivatives. Therefore, thorough toxicological evaluations are essential for each newly synthesized compound.
A: The development of efficient synthetic routes to 5-bromonicotinic acid and its versatile derivatives, along with the exploration of their diverse applications in areas such as coordination chemistry, medicinal chemistry, and material science represent significant milestones in this field. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

